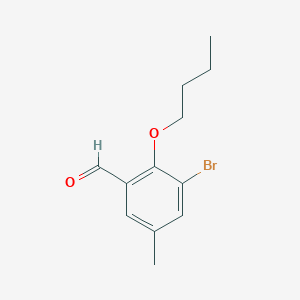

3-Bromo-2-butoxy-5-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-butoxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-3-4-5-15-12-10(8-14)6-9(2)7-11(12)13/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOIMHDFASXQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Butoxy 5 Methylbenzaldehyde

Strategies for Regioselective Bromination of Substituted Benzene (B151609) Rings

The introduction of a bromine atom at a specific position on a substituted benzene ring is a critical step in the synthesis of 3-Bromo-2-butoxy-5-methylbenzaldehyde. The existing butoxy and methyl groups on the aromatic ring significantly influence the position of further substitution. The butoxy group, being an alkoxy group, is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho-, para- directing group. In a precursor such as 2-butoxy-5-methylbenzaldehyde, the powerful ortho-, para- directing effect of the butoxy group at position 2, combined with the methyl group occupying the para position (position 5), makes the ortho position (position 3) the most electronically enriched and sterically accessible site for electrophilic attack.

Electrophilic aromatic substitution (EAS) is a fundamental method for the bromination of aromatic rings. mdpi.com The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the ring. For a precursor like 2-butoxy-5-methylbenzaldehyde, the butoxy group is a potent activating group, significantly enhancing the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. libretexts.orgquizlet.com The methyl group at position 5 further activates the ring.

The general mechanism for electrophilic bromination involves the generation of a bromine electrophile, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. vanderbilt.edu Subsequent loss of a proton restores the aromaticity, yielding the brominated product.

In the case of a 2-butoxy-5-methyl substituted benzene ring, the directing effects of the substituents are synergistic. The butoxy group strongly directs bromination to its ortho and para positions. Since the para position is already occupied by the methyl group, the substitution is highly favored at the ortho position (C-3).

| Reagent | Conditions | Selectivity | Reference |

| Bromine (Br₂) | Acetic Acid | High selectivity for the position ortho to the alkoxy group. | youtube.com |

| N-Bromosuccinimide (NBS) | Acetonitrile | Highly para-selective with respect to the most activating group; if the para position is blocked, bromination occurs ortho. | nih.gov |

This inherent regioselectivity makes direct electrophilic bromination a straightforward and effective approach for the synthesis of the target compound from an appropriate precursor.

Directed ortho metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. unblog.frbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a source of electrophilic bromine such as Br₂ or 1,2-dibromoethane, to introduce the bromine atom with excellent positional control. wikipedia.org

Alkoxy groups, such as the butoxy group, are effective DMGs. uwindsor.ca The synthetic strategy would involve the following steps:

Deprotonation: A precursor like 1-butoxy-4-methylbenzene is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA) which breaks up organolithium aggregates and increases basicity. baranlab.org The butoxy group directs the deprotonation exclusively to the C-2 position.

Bromination: The resulting aryllithium species is then quenched with an electrophilic bromine source to yield 2-bromo-1-butoxy-4-methylbenzene.

This method provides a high degree of regioselectivity, often superior to electrophilic aromatic substitution, especially in complex molecules where multiple positions might be activated. harvard.edu

| Directing Group | Base | Electrophile | Outcome |

| -OBu | s-BuLi/TMEDA | Br₂ | Highly regioselective bromination ortho to the butoxy group. |

| -OBu | n-BuLi/t-BuOK | CBr₄ | Introduction of bromine at the lithiated position. |

To further enhance regioselectivity and improve reaction conditions, various catalytic bromination techniques have been developed. These methods often employ catalysts that can either activate the brominating agent or modulate the reactivity of the aromatic substrate. Lewis acids are commonly used catalysts in electrophilic aromatic substitution reactions. google.com

For activated aromatic systems, such as those containing an alkoxy group, bromination can often proceed without a catalyst. youtube.com However, in cases where competing side reactions are possible or when milder brominating agents like N-bromosuccinimide (NBS) are used, catalysts can be beneficial. wku.edu Zeolites have also been employed as shape-selective catalysts in aromatic bromination, often favoring the formation of the para isomer due to steric constraints within the catalyst's pores. google.com However, given that the desired product is the ortho-brominated isomer, this particular catalytic approach may be less suitable unless the para position is blocked, in which case the reaction is directed to the ortho position. nih.gov

Research has shown that the combination of NBS and a suitable solvent like acetonitrile can provide a practical and greener method for the highly regiospecific para-bromination of activated arenes, which again highlights that if the para position is sterically hindered or blocked, the ortho position becomes the favored site of reaction. wku.eduwku.edu

Functional Group Interconversions to the Aldehyde Moiety

Once the 3-bromo-2-butoxy-5-methyl aromatic core is established, the final step is the introduction or unmasking of the aldehyde functionality at the C-1 position. This can be achieved through several reliable synthetic transformations.

The oxidation of a benzylic alcohol is a common and efficient method for the synthesis of benzaldehydes. This approach would start with 3-bromo-2-butoxy-5-methylbenzyl alcohol, which can be oxidized to the target aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the scale of the reaction and the presence of other sensitive functional groups.

Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic and allylic alcohols and is particularly useful as it minimizes the risk of over-oxidation to the carboxylic acid. chemicalbook.com Other common methods include the Swern oxidation and the use of reagents like pyridinium (B92312) chlorochromate (PCC). More recently, catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant have become popular due to their high efficiency and mild conditions. organic-chemistry.orgorgsyn.org

| Reagent | Conditions | Product Yield | Reference |

| Manganese (IV) Oxide | Dichloromethane, room temp. | Good to excellent | chemicalbook.com |

| Pyridine N-oxide/Ag₂O | Acetonitrile | Good | nih.gov |

| Trichloroisocyanuric acid/TEMPO | Dichloromethane, room temp. | Excellent | organic-chemistry.org |

Direct oxidation of the benzylic methyl group of a precursor like 1-bromo-2-butoxy-4-methylbenzene to an aldehyde is a more challenging transformation. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize a benzylic methyl group, this typically leads to the carboxylic acid. masterorganicchemistry.com Achieving the aldehyde oxidation state often requires multi-step procedures, for instance, through initial benzylic bromination followed by oxidation. nih.gov More modern methods are being developed for the selective oxidation of aromatic methyl groups directly to aldehydes. organic-chemistry.orgmdpi.comacs.org

A highly reliable and widely used method for the synthesis of aldehydes involves the reduction of carboxylic acid derivatives. Among these, the N-methoxy-N-methylamides, commonly known as Weinreb amides, are particularly advantageous. psu.eduwisc.eduresearchgate.net The reduction of a Weinreb amide with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), cleanly affords the aldehyde. researchgate.netwikipedia.org

The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate upon addition of the hydride reagent. This intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic workup. Consequently, over-reduction to the corresponding alcohol, a common side reaction in the reduction of other carboxylic acid derivatives like esters or acid chlorides, is avoided. wikipedia.org

The synthetic sequence would involve:

Formation of the Carboxylic Acid: Synthesis of 3-bromo-2-butoxy-5-methylbenzoic acid.

Amide Formation: Conversion of the carboxylic acid to the corresponding Weinreb amide, 3-bromo-2-butoxy-N,5-dimethyl-N-methoxybenzamide, by reaction with N,O-dimethylhydroxylamine hydrochloride, often using a peptide coupling agent or by first converting the acid to its acid chloride. orientjchem.org

Reduction: Treatment of the Weinreb amide with a hydride source like LiAlH₄ or DIBAL-H at low temperature, followed by workup, to yield this compound. chemicalbook.comnih.gov

| Reagent | Conditions | Outcome | Reference |

| LiAlH₄ | THF, low temperature | High yield of aldehyde | researchgate.net |

| DIBAL-H | Toluene, 0 °C | High yield of aldehyde | nih.gov |

This method offers excellent control and is compatible with a wide range of functional groups, making it a robust strategy for the synthesis of complex aldehydes. semanticscholar.org

Etherification Techniques for Butoxy Group Installation

The conversion of the hydroxyl group in 3-Bromo-2-hydroxy-5-methylbenzaldehyde to a butoxy group is a key transformation. This is typically achieved through nucleophilic substitution, where a phenoxide intermediate attacks an electrophilic butyl source. Two primary methodologies for this etherification are the Williamson ether synthesis and transition-metal-catalyzed coupling reactions.

The Williamson ether synthesis is a venerable and widely employed method for preparing ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, the precursor 3-Bromo-2-hydroxy-5-methylbenzaldehyde is first deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks a butyl halide, such as 1-bromobutane or 1-iodobutane, to yield the desired ether.

The general reaction is as follows:

Deprotonation: The phenolic proton is removed using a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) to form the sodium or potassium salt of the phenoxide.

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the butyl halide, displacing the halide leaving group.

Being an SN2 reaction, its efficiency is highest with primary alkyl halides like 1-bromobutane. masterorganicchemistry.com The choice of solvent is crucial; polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used as they can solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

| Precursor | Butyl Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-2-hydroxy-5-methylbenzaldehyde | 1-Bromobutane | K₂CO₃ | DMF | 80-100 | >90 (Estimated) |

| 3-Bromo-2-hydroxy-5-methylbenzaldehyde | 1-Iodobutane | NaH | THF | 25-66 (Reflux) | >95 (Estimated) |

| 2-Hydroxy-5-methylbenzaldehyde | 1-Bromobutane | NaOH | Ethanol (B145695)/Water | 78 (Reflux) | 85-95 (Typical) |

An alternative to the classical Williamson synthesis is the use of transition-metal catalysis, particularly copper- and palladium-based systems, for the formation of the C(aryl)-O bond. These methods, often variants of the Ullmann condensation or Buchwald-Hartwig amination, can be advantageous, especially with less reactive substrates or when milder reaction conditions are required. beilstein-journals.org

In a typical copper-catalyzed reaction, the aryl halide (in this case, a derivative where the hydroxyl group is protected or the reaction is performed on a different precursor) is coupled with an alcohol in the presence of a copper(I) catalyst, such as CuI, and a base. beilstein-journals.org More advanced palladium-catalyzed systems have also been developed for C-O bond formation. These reactions often employ a palladium precursor [e.g., Pd(OAc)₂ or Pd₂(dba)₃] and a specialized phosphine (B1218219) ligand. mdpi.com

The reaction couples an aryl halide or triflate with an alcohol. For the synthesis of this compound, this could theoretically involve coupling a doubly activated precursor like 2,3-dibromo-5-methylbenzaldehyde with sodium butoxide, though selective reaction at the 2-position would be a significant challenge. A more plausible route involves the direct coupling of 3-Bromo-2-hydroxy-5-methylbenzaldehyde with a butylating agent.

| Aryl Substrate | Alcohol/Alkoxide | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Iodide | Butan-1-ol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 |

| Aryl Bromide | Sodium Butoxide | Pd(OAc)₂ / Ligand (e.g., Biarylphosphine) | - | Dioxane | 80-100 |

Optimization of Reaction Conditions and Process Scalability

Optimizing reaction parameters is critical for maximizing product yield and purity while ensuring the process is efficient and scalable. For the Williamson ether synthesis of this compound, key variables include the choice of base, solvent, temperature, and reaction time.

Base: Stronger bases like NaH ensure complete and rapid deprotonation but require anhydrous conditions. Weaker bases like K₂CO₃ are often preferred for industrial applications due to lower cost, easier handling, and high efficacy in polar aprotic solvents.

Solvent: The solvent choice affects reaction rate and solubility. DMF and DMSO are excellent solvents but can be difficult to remove. Acetonitrile and acetone are effective and more easily removed alternatives.

Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions. An optimal temperature balances reaction time with impurity formation. A typical range is 60-100 °C.

Scalability: The Williamson ether synthesis is generally a robust and scalable process. Key considerations for scale-up include managing the exothermicity of the deprotonation step (especially with NaH), efficient mixing, and handling of the reagents and solvents. The use of phase-transfer catalysts can sometimes facilitate the reaction in two-phase systems, simplifying workup on a large scale.

For transition-metal-catalyzed methods, optimization involves screening catalysts, ligands, bases, and solvents. Catalyst loading is a key factor for scalability, as minimizing the amount of expensive and potentially toxic heavy metals is crucial. The recovery and reuse of the catalyst are also important considerations for industrial-scale processes. echemcom.comechemcom.com

Mechanistic Insights into Key Synthetic Steps

A deeper understanding of the reaction mechanisms allows for rational optimization and troubleshooting of the synthesis.

Williamson Ether Synthesis Mechanism: The reaction proceeds through a well-established bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.com

Acid-Base Reaction: The phenolic proton of 3-Bromo-2-hydroxy-5-methylbenzaldehyde is abstracted by the base, forming a phenoxide anion. The negative charge is delocalized into the aromatic ring.

SN2 Attack: The oxygen atom of the phenoxide acts as the nucleophile. It attacks the primary carbon atom of the butyl halide (e.g., 1-bromobutane) from the side opposite to the leaving group (backside attack). youtube.com

Transition State: A trigonal bipyramidal transition state is formed where the C-O bond is partially formed and the C-Br bond is partially broken.

Product Formation: The C-O bond fully forms, and the bromide ion is expelled, resulting in the formation of this compound.

The presence of the aldehyde group ortho to the hydroxyl group can slightly decrease the nucleophilicity of the phenoxide through electron withdrawal and potential intramolecular hydrogen bonding, which must be overcome by the base. However, the reaction is generally very efficient. Steric hindrance around the oxygen atom is minimal, favoring the SN2 pathway. reddit.com

Transition-Metal Catalyzed C-O Coupling Mechanism (Buchwald-Hartwig Type): The mechanism for palladium-catalyzed C-O coupling is a catalytic cycle that typically involves the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide precursor (Ar-X), forming a Pd(II) complex (Ar-Pd-X).

Ligand Exchange/Base-Mediated Deprotonation: The alcohol (BuOH) coordinates to the palladium center, and a base deprotonates it to form an alkoxide (BuO⁻), which then replaces the halide on the palladium complex.

Reductive Elimination: The aryl group and the butoxy group are eliminated from the palladium center, forming the desired C(aryl)-O(butyl) bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The electronic properties of the aryl substrate are critical. The electron-withdrawing aldehyde and bromo groups on the ring can facilitate the initial oxidative addition step. The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing the rates of both oxidative addition and reductive elimination.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Butoxy 5 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a highly reactive functional group that readily participates in a variety of transformations, including nucleophilic additions, condensation and cyclization reactions, and oxidation-reduction processes.

Nucleophilic Additions to the Carbonyl

The electrophilic nature of the carbonyl carbon in 3-Bromo-2-butoxy-5-methylbenzaldehyde makes it susceptible to attack by a wide range of nucleophiles. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of only one alkyl substituent and the electron-withdrawing nature of the butoxy and bromo groups enhance the reactivity of the aldehyde.

Common nucleophilic addition reactions include the formation of cyanohydrins upon treatment with hydrogen cyanide and the formation of acetals when reacted with alcohols in the presence of an acid catalyst. learncbse.in Grignard reagents and organolithium compounds can also add to the carbonyl group to form secondary alcohols, thereby creating new carbon-carbon bonds.

Table 1: Representative Nucleophilic Addition Reactions to Aromatic Aldehydes The following table presents examples of nucleophilic additions to aromatic aldehydes analogous to this compound, illustrating the general reaction conditions.

| Reaction Type | Aldehyde Substrate | Nucleophile | Reagents/Conditions | Product Type | Reference |

| Cyanohydrin Formation | Benzaldehyde (B42025) | HCN | Weakly basic medium | 2-Hydroxy-2-phenylacetonitrile | learncbse.in |

| Acetal Formation | Benzaldehyde | 2 eq. Monohydric Alcohol | Dry HCl gas | gem-Dialkoxy compound | learncbse.in |

| Grignard Reaction | Aromatic Aldehyde | Grignard Reagent (R-MgX) | Diethyl ether or THF | Secondary Alcohol | General Knowledge |

Condensation and Cyclization Reactions (e.g., Aldol (B89426), Knoevenagel)

The aldehyde functionality of this compound can undergo condensation reactions with various active methylene (B1212753) compounds. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with compounds containing an active methylene group, such as malonic acid derivatives, in the presence of a weak base like piperidine (B6355638) or pyridine, to yield an α,β-unsaturated product.

While this compound itself cannot undergo a self-aldol condensation due to the absence of α-hydrogens, it can participate in crossed-aldol condensations with other enolizable aldehydes or ketones.

Table 2: Representative Condensation Reactions of Aromatic Aldehydes The following table provides examples of condensation reactions with aromatic aldehydes, demonstrating typical reaction partners and conditions.

| Reaction Name | Aldehyde Substrate | Reagent | Catalyst/Base | Product Type | Reference |

| Knoevenagel Condensation | Aromatic Aldehyde | Malonic Acid | Pyridine | α,β-Unsaturated Acid | General Knowledge |

| Wittig Reaction | Aromatic Aldehyde | Phosphonium Ylide | Strong Base (e.g., n-BuLi) | Alkene | General Knowledge |

| Horner-Wadsworth-Emmons | Aromatic Aldehyde | Phosphonate Carbanion | NaH, NaOEt | (E)-Alkene | General Knowledge |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can effectively convert the aldehyde to the corresponding benzoic acid derivative. research-advances.orgresearchgate.net Phase transfer catalysis can be employed for oxidations using permanganate in non-polar solvents, leading to high yields of the carboxylic acid product. research-advances.orgresearchgate.net Milder oxidizing agents, such as silver oxide (Ag2O) or Tollens' reagent, can also be used for this transformation. A green chemistry approach involves the use of atmospheric oxygen with an N-heterocyclic carbene catalyst. misericordia.edu

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this purpose. ncert.nic.intandfonline.com Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel is also an effective method. ncert.nic.in Plant-based crude reductase enzymes have also been shown to reduce substituted benzaldehydes to their corresponding alcohols under mild conditions. tandfonline.com

Table 3: Representative Oxidation and Reduction Reactions of Substituted Benzaldehydes This table illustrates common conditions for the oxidation and reduction of the aldehyde functional group in substituted benzaldehydes.

| Transformation | Substrate | Reagents/Conditions | Product | Yield | Reference |

| Oxidation | Benzaldehyde | KMnO4, Phase Transfer Catalyst (e.g., TBAB), Ethyl Acetate | Benzoic Acid | >90% | research-advances.orgresearchgate.net |

| Reduction | Substituted Benzaldehydes | NaBH4 | Corresponding Benzyl Alcohols | - | tandfonline.com |

| Reduction | Benzaldehyde | Plant Reductase (e.g., from Pinto beans) | Benzyl Alcohol | Quantitative | tandfonline.com |

Transformations of the Aromatic Bromine Moiety

The carbon-bromine bond on the aromatic ring of this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions and Other C-C Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org This reaction is widely used for the synthesis of biaryl compounds. This compound is an excellent candidate for Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and vinyl substituents at the 3-position. The reaction generally proceeds with high yields and tolerates a broad range of functional groups. libretexts.org

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides The following table details typical catalytic systems and conditions for the Suzuki-Miyaura cross-coupling of aryl bromides.

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| 3-Bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborate | Pd(dppf)Cl2 | dppf | Cs2CO3 | Toluene/H2O (1:1) | 60 | - | nih.gov |

| Benzylic Bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)2 | JohnPhos | K2CO3 | DMF | 140 (Microwave) | - | nih.gov |

| Aryl Bromide | Phenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/EtOH/H2O | 80 | High | General Knowledge |

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgchemeurope.com This reaction provides a versatile route for the synthesis of N-aryl derivatives from this compound. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. chemeurope.comlibretexts.org The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible amine coupling partners. libretexts.org

In addition to C-N bond formation, related palladium-catalyzed reactions can be used to form carbon-oxygen (C-O) bonds, for example, by coupling with alcohols or phenols to generate aryl ethers.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table presents typical catalytic systems and conditions for the Buchwald-Hartwig amination of aryl bromides.

| Aryl Bromide Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| Aryl Bromide | Primary or Secondary Amine | Pd(OAc)2 | Bulky Phosphine Ligand | NaOtBu | Toluene | 80-110 | Good to Excellent | organic-chemistry.org |

| 3-Bromo-2-aminopyridine | Morpholine | Pd2(dba)3 | XPhos | LiHMDS | THF | 65 | 40% | libretexts.org |

| Aryl Halide | Aniline | "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | 140 (Flow) | - | chemrxiv.org |

Grignard and Organolithium Reagent Chemistry

The aldehyde functionality of this compound is highly susceptible to attack by carbon-based nucleophiles such as Grignard and organolithium reagents. This reactivity provides a powerful tool for the formation of new carbon-carbon bonds, leading to the synthesis of secondary alcohols.

The general reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon of the aldehyde. This initially forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, is protonated to yield the corresponding secondary alcohol. beilstein-journals.orgnih.gov

For instance, the reaction of a generic benzaldehyde with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) proceeds as follows:

Nucleophilic Addition: The organometallic reagent adds to the carbonyl group.

Protonation: An acid workup protonates the resulting alkoxide to form the alcohol.

While no specific studies on this compound were found, the reactivity can be inferred from the behavior of similar substituted benzaldehydes. google.com The presence of the bulky butoxy group at the ortho position to the aldehyde may sterically hinder the approach of the nucleophile, potentially affecting reaction rates. However, the fundamental reaction pathway is expected to remain the same.

Table 1: Predicted Products from the Reaction of this compound with Selected Organometallic Reagents

| Organometallic Reagent | Reagent Formula | Predicted Major Product |

| Methylmagnesium bromide | CH₃MgBr | 1-(3-Bromo-2-butoxy-5-methylphenyl)ethanol |

| Phenyllithium | C₆H₅Li | (3-Bromo-2-butoxy-5-methylphenyl)(phenyl)methanol |

| n-Butyllithium | CH₃(CH₂)₃Li | 1-(3-Bromo-2-butoxy-5-methylphenyl)pentan-1-ol |

It is important to note that at low temperatures, it is possible for the bromo substituent to undergo metal-halogen exchange with strong organolithium reagents like n-butyllithium or t-butyllithium. This would generate a new organolithium species at the 3-position of the aromatic ring, which could then react with an external electrophile or undergo intramolecular reactions. The choice of organometallic reagent and reaction conditions is therefore crucial in directing the desired chemical transformation.

Chemical Stability and Degradation Pathways Under Various Conditions

The stability of this compound is influenced by its susceptibility to oxidation, a common degradation pathway for aldehydes. wikipedia.org

Oxidation: Similar to benzaldehyde, this compound is prone to autoxidation upon exposure to air, leading to the formation of the corresponding carboxylic acid, 3-Bromo-2-butoxy-5-methylbenzoic acid. wikipedia.orgresearchgate.net This process is often initiated by light, heat, or the presence of metallic impurities and proceeds via a free-radical chain mechanism. The presence of the electron-donating butoxy and methyl groups may slightly modulate the rate of this oxidation compared to unsubstituted benzaldehyde.

Table 2: Potential Degradation Products of this compound

| Condition | Degradation Pathway | Major Degradation Product |

| Exposure to air/light | Autoxidation | 3-Bromo-2-butoxy-5-methylbenzoic acid |

| Strong acids | Potential ether cleavage | 3-Bromo-2-hydroxy-5-methylbenzaldehyde and butanol derivatives |

| Strong bases (e.g., concentrated alkali) | Cannizzaro reaction | 3-Bromo-2-butoxy-5-methylbenzyl alcohol and 3-Bromo-2-butoxy-5-methylbenzoate |

Cannizzaro Reaction: In the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. wikipedia.orglearncbse.in In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylate salt. For this compound, this would yield 3-Bromo-2-butoxy-5-methylbenzyl alcohol and the 3-Bromo-2-butoxy-5-methylbenzoate salt.

Stability of the Ether Linkage: The butoxy ether linkage is generally stable under neutral and basic conditions. However, under strongly acidic conditions, particularly with heating, cleavage of the ether bond can occur to yield 3-Bromo-2-hydroxy-5-methylbenzaldehyde and butanol or its rearrangement products.

Investigations into the Reactivity of the Butoxy Ether Linkage

The butoxy ether linkage in this compound is a relatively robust functional group. However, it is not completely inert and its reactivity can be exploited under specific conditions.

Ether Cleavage: The most common reaction involving the butoxy group is its cleavage under strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the butoxy carbon, leading to the formation of 3-Bromo-2-hydroxy-5-methylbenzaldehyde and the corresponding butyl bromide. This transformation can be a useful synthetic step to unmask a phenol (B47542) group.

The reactivity of the butoxy group is generally lower than that of the aldehyde group. Therefore, reactions at the aldehyde can typically be performed selectively without affecting the ether linkage, provided that strongly acidic conditions are avoided.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound makes considerations of selectivity paramount in its chemical transformations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the high electrophilicity of the aldehyde group makes it the most reactive site for nucleophilic attack. For example, reduction of the aldehyde to an alcohol using a mild reducing agent like sodium borohydride would be expected to proceed with high chemoselectivity, leaving the bromo substituent and the butoxy ether linkage intact.

Regioselectivity: Regioselectivity becomes important in reactions involving the aromatic ring, such as electrophilic aromatic substitution. However, the existing substitution pattern (1,2,3,5-tetrasubstituted) makes further substitution on the ring sterically hindered and electronically disfavored.

A more relevant consideration of regioselectivity arises in metal-catalyzed cross-coupling reactions involving the bromo substituent. Reactions such as Suzuki, Heck, or Sonogashira couplings would be expected to occur selectively at the carbon-bromine bond, allowing for the introduction of new substituents at the 3-position of the benzene (B151609) ring. researchgate.net

Stereoselectivity: Stereoselectivity is a key consideration in the addition of nucleophiles to the aldehyde group. The carbonyl carbon of the aldehyde is prochiral. Addition of a Grignard or organolithium reagent creates a new stereocenter, leading to the formation of a racemic mixture of the corresponding secondary alcohol. The synthesis of a single enantiomer would require the use of a chiral catalyst or a chiral auxiliary to direct the approach of the nucleophile from one face of the aldehyde. The bulky ortho-butoxy group may play a role in influencing the stereochemical outcome in such asymmetric transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 3-Bromo-2-butoxy-5-methylbenzaldehyde, with a chemical formula of C₁₂H₁₅BrO₂, the expected monoisotopic mass can be calculated. While specific experimental HRMS data for this compound is not widely published, the analysis would be expected to show a molecular ion peak corresponding to this calculated mass, confirming the elemental composition. The presence of bromine would be distinguished by a characteristic isotopic pattern (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes), leading to M+ and M+2 peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and the connectivity of atoms can be constructed.

While specific spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aldehyde proton, the aromatic protons, the protons of the butoxy group, and the methyl group protons. The aldehyde proton (-CHO) would appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The two aromatic protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (7.0-8.0 ppm), likely as doublets due to coupling with each other. The butoxy group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, another quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom, with progressively downfield shifts. The methyl group on the aromatic ring would appear as a singlet in the upfield region, around 2.3-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show 12 distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically between 185-195 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbon bearing the bromine atom and the oxygen-substituted carbon showing characteristic shifts. The carbons of the butoxy group and the methyl group would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Doublets |

| O-CH₂- | 3.9 - 4.1 | Triplet |

| -CH₂- | 1.7 - 1.9 | Quintet |

| -CH₂- | 1.4 - 1.6 | Sextet |

| Butoxy-CH₃ | 0.9 - 1.0 | Triplet |

| Aromatic-CH₃ | 2.3 - 2.5 | Singlet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 185 - 195 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 155 - 165 |

| Other Aromatic C | 120 - 140 |

| O-CH₂ | 65 - 75 |

| -CH₂- | 30 - 35 |

| -CH₂- | 18 - 22 |

| Butoxy-CH₃ | 13 - 15 |

| Aromatic-CH₃ | 20 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, showing the correlation between the adjacent methylene groups in the butoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, for example, linking the methyl protons to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the butoxy group and the aromatic ring, and the relative positions of the substituents. For example, a correlation between the O-CH₂ protons and the C2 carbon of the aromatic ring would confirm the attachment of the butoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be useful to confirm the spatial arrangement of the substituents on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde proton would appear as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the butoxy and methyl groups would appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1200-1250 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to give strong signals. The symmetric stretching of the C=O group would also be Raman active.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Aldehyde C-H | Stretch | 2720 - 2820 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Ether C-O | Stretch | 1200 - 1250 |

| C-Br | Stretch | 500 - 600 |

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, associated with the aromatic ring and the carbonyl group, would likely appear as strong absorptions at shorter wavelengths (around 250-300 nm). The n → π* transition of the carbonyl group, which is typically weaker, would be observed at longer wavelengths (around 300-350 nm). The substitution pattern on the benzene ring will influence the exact positions and intensities of these absorption maxima.

X-Ray Crystallography for Solid-State Structure Determination (if available)

Computational and Theoretical Insights into this compound Remain to be Elucidated

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational exploration of the chemical compound this compound. Despite the availability of advanced computational methods that are routinely applied to understand the structural, electronic, and reactive properties of organic molecules, this specific benzaldehyde (B42025) derivative appears to be uncharacterized through such means.

Efforts to gather information for a detailed analysis of its electronic structure, molecular geometry, and spectroscopic parameters have not yielded any specific studies. Consequently, critical computational data, including Density Functional Theory (DFT) calculations, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, and Electrostatic Potential Surface (ESP) mapping, are not available for this compound.

Similarly, there is no published research on the prediction and validation of its spectroscopic parameters (NMR, IR, UV-Vis) through computational methods. Furthermore, studies elucidating its reaction mechanisms via transition state searches, conformational analysis through molecular dynamics simulations, or quantum chemical investigations into its intramolecular interactions and stability are absent from the current body of scientific literature.

While computational studies have been performed on structurally related bromo-benzaldehyde derivatives, the unique combination of a bromo, butoxy, and methyl substituent at the specified positions of the benzaldehyde ring in this compound means that direct extrapolation of data from these related compounds would not be scientifically rigorous or accurate.

Therefore, a detailed article on the computational and theoretical studies of this compound cannot be generated at this time due to the lack of available research and data. The field remains open for future investigation to characterize the properties of this compound.

Role of 3 Bromo 2 Butoxy 5 Methylbenzaldehyde As a Versatile Synthetic Building Block

Precursor in Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and material science, owing to the diverse biological and physical properties these structures can exhibit. 3-Bromo-2-butoxy-5-methylbenzaldehyde is a prime candidate for the synthesis of a variety of heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The aldehyde functionality of this compound is the primary reactive site for the construction of such rings. For instance, it can undergo condensation reactions with a variety of nitrogen-based nucleophiles.

One of the most common methods for forming nitrogen heterocycles is through the formation of an imine or Schiff base, which can then undergo subsequent cyclization. For example, reaction with primary amines would yield an imine, a key intermediate in the synthesis of various biologically active molecules and ligands.

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Reagent | Potential Heterocyclic Product | Reaction Type |

| Hydrazine | Pyridazine derivative | Condensation/Cyclization |

| Substituted Hydrazines | N-substituted Pyrazole derivative | Knorr Pyrazole Synthesis |

| Amidines | Pyrimidine derivative | Condensation/Cyclization |

| 1,2-Diamines | 1,4-Diazepine derivative | Condensation/Cyclization |

Furthermore, the bromine atom on the aromatic ring opens up possibilities for intramolecular cyclization following an initial condensation reaction, or it can be used in transition-metal-catalyzed cross-coupling reactions to introduce further complexity before or after the formation of the heterocyclic ring.

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The aldehyde group is also instrumental in the synthesis of oxygen- and sulfur-containing heterocycles. For example, it can participate in Wittig-type reactions or aldol (B89426) condensations to build carbon backbones that can subsequently cyclize to form furans, pyrans, or other oxygen-containing rings.

For sulfur-containing heterocycles, the aldehyde can react with reagents like Lawesson's reagent to be converted into a thioaldehyde in situ, which can then undergo cycloaddition reactions. Alternatively, reaction with thiols can lead to the formation of dithioacetals, which can be further manipulated. The Gewald reaction, a multicomponent reaction, could potentially utilize the aldehyde group to form substituted thiophenes. While elemental sulfur is a user-friendly synthetic tool for creating sulfur-containing heterocycles, specific reaction pathways with this compound would need to be experimentally determined. scispace.comresearchgate.net

Scaffold for Novel Organic Frameworks and Polymers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.orgrsc.org The synthesis of these materials relies on the use of multitopic organic linkers that can connect metal nodes (in MOFs) or self-assemble (in COFs).

This compound, with its aldehyde and bromo functionalities, can be derivatized to serve as such a linker. For example, the aldehyde can be converted to a carboxylic acid, a common functional group used in MOF synthesis. The bromo group can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, to link multiple benzaldehyde (B42025) units together, forming a larger, multitopic linker suitable for the synthesis of extended frameworks. The butoxy and methyl groups would then serve to functionalize the pores of the resulting framework, influencing its properties such as hydrophobicity and guest affinity.

In polymer science, this benzaldehyde derivative could be incorporated into polymer backbones or as a pendant group. For instance, polymerization reactions that involve the aldehyde group, such as the synthesis of polyphenylenes or poly(arylene vinylene)s, could be employed. The bromo-functionality would also allow for post-polymerization modification, enabling the grafting of other polymer chains or functional groups.

Intermediate in the Synthesis of Complex Natural Product Analogs

Many complex natural products contain highly substituted aromatic rings. The specific substitution pattern of this compound makes it a potentially useful starting material for the synthesis of analogs of such natural products. The aldehyde group can be used to build a side chain, while the bromo group allows for the introduction of other substituents via cross-coupling reactions. The butoxy and methyl groups provide steric and electronic influence that can be crucial for directing subsequent reactions and for the biological activity of the final product.

While no direct use of this compound in a published total synthesis of a natural product has been identified, its utility can be inferred from the frequent use of similarly substituted benzaldehydes in the synthesis of complex molecules.

Applications in Material Science Precursor Development (e.g., optoelectronic materials, liquid crystals)

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often requires precursors with specific electronic and photophysical properties. The substituted benzaldehyde structure of this compound can be a core component in the synthesis of such materials. The aromatic ring, when incorporated into a larger conjugated system, can contribute to the material's ability to absorb and emit light. The bromo-functionality is particularly useful for building up these conjugated systems through reactions like the Suzuki, Stille, or Heck couplings.

In the field of liquid crystals, molecular shape and polarity are key determinants of their properties. ajchem-a.comrdd.edu.iq The rod-like shape of molecules derived from this compound, combined with the polar aldehyde group and the potential for further elongation through reactions at the bromine atom, makes it a plausible precursor for calamitic (rod-shaped) liquid crystals. The butoxy chain would also contribute to the necessary flexibility for the formation of liquid crystalline phases.

Table 2: Potential Material Science Applications of this compound Derivatives

| Material Class | Potential Role of the Compound | Key Functional Groups Utilized |

| Optoelectronic Materials | Precursor to conjugated polymers or small molecules | Aldehyde, Bromo |

| Liquid Crystals | Core structure for calamitic liquid crystals | Aldehyde, Bromo, Butoxy |

Design and Synthesis of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of transition metal catalysis. The structure of a ligand dictates the steric and electronic environment around the metal center, thereby controlling the catalyst's activity and selectivity. This compound can serve as a starting point for the synthesis of a variety of ligands.

The most straightforward approach is the condensation of the aldehyde with a primary amine to form a Schiff base ligand. By varying the amine component, a library of ligands with different properties can be readily synthesized. The bromo-substituent can be retained to influence the electronic properties of the ligand or it can be replaced via a cross-coupling reaction to introduce other coordinating groups, such as phosphines or pyridines, leading to bidentate or tridentate ligands. The butoxy and methyl groups provide steric bulk, which can be used to create a specific coordination pocket around the metal center, potentially leading to high selectivity in catalytic reactions.

Future Perspectives and Research Challenges

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For a compound like 3-Bromo-2-butoxy-5-methylbenzaldehyde, developing sustainable synthetic routes is a significant research challenge.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. rsc.orgnoelresearchgroup.com The synthesis of aryl aldehydes has been successfully demonstrated using flow reactors, for instance, through the palladium-catalyzed formylation of aryl fluorosulfonates with syngas. nih.gov A potential flow-based synthesis of this compound could involve the precise control of reaction parameters to maximize yield and minimize by-product formation. The reduction of esters to aldehydes, a key transformation, has also been achieved with high selectivity in flow systems. colab.ws This approach could be particularly beneficial for managing potentially hazardous reagents or intermediates. noelresearchgroup.comacs.org

Solvent-Free Reactions:

Another avenue for greener synthesis is the development of solvent-free reaction conditions. These methods reduce volatile organic compound (VOC) emissions and can lead to simpler purification processes. While challenging, exploring solid-state reactions or reactions under high-pressure conditions could provide a solvent-free pathway to this compound and its derivatives. Research into novel catalytic systems, such as the use of recyclable nanocatalysts, could facilitate these solvent-free transformations, enhancing the sustainability of the synthesis. acs.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The specific arrangement of substituents on the this compound ring opens up a wide array of potential chemical reactions. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups at the 3-position. nih.gov The aldehyde functionality is a versatile group that can undergo a plethora of transformations, including oxidation, reduction, and condensation reactions.

The interplay between the butoxy and methyl groups and the reactive sites (bromine and aldehyde) could lead to novel reactivity patterns. For instance, the steric and electronic effects of the butoxy group could influence the regioselectivity of reactions on the aromatic ring. Investigating catalytic transformations that are chemoselective for either the bromine or the aldehyde group is a key research challenge. This would enable the stepwise functionalization of the molecule, leading to a diverse library of derivatives.

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms represents a significant step towards accelerating the discovery of new molecules and reactions. sigmaaldrich.comwikipedia.org Automated systems can perform numerous reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. nso-journal.org This high-throughput experimentation approach can efficiently map the reactivity of the compound and identify optimal conditions for various transformations. sigmaaldrich.comnso-journal.org

Software and artificial intelligence are increasingly being used to plan and execute complex synthetic sequences. mdpi.comacm.org By incorporating this compound as a building block into these automated workflows, it would be possible to rapidly generate a large number of derivatives for biological screening or materials science applications. The challenge lies in developing robust and reliable automated protocols that can handle the specific properties of this compound and its subsequent products.

Computational Design of Derivatives with Tailored Reactivity and Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis. mdpi.com By employing methods like Density Functional Theory (DFT), it is possible to model the electronic structure of this compound and its potential derivatives. researchgate.net This allows for the in-silico design of molecules with specific, tailored properties.

For example, computational studies can predict the binding affinity of derivatives to biological targets, guiding the synthesis of potential drug candidates. mdpi.comnih.gov The reactivity of the compound in various chemical reactions can also be modeled, helping to predict reaction outcomes and design more efficient synthetic routes. nih.gov The challenge in this area is the accuracy of the computational models and the need for experimental validation of the theoretical predictions.

Unexplored Applications as a Synthetic Synthon in Emerging Fields

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound, with its multiple functional groups, is a prime candidate for use as a versatile synthon in the synthesis of complex molecules.

Its potential applications span various emerging fields. In medicinal chemistry, the benzaldehyde (B42025) scaffold is found in numerous biologically active compounds. nih.govnih.gov The unique substitution pattern of this compound could lead to the discovery of novel therapeutic agents. In materials science, substituted aromatic aldehydes are used in the synthesis of polymers, dyes, and liquid crystals. The specific properties imparted by the bromo, butoxy, and methyl groups could be exploited to create new materials with unique optical or electronic properties. The exploration of its use in the synthesis of agrochemicals, fragrances, and other specialty chemicals also represents a promising area of research.

Q & A

Basic: What synthetic routes are optimal for preparing 3-Bromo-2-butoxy-5-methylbenzaldehyde?

Answer:

The synthesis typically involves bromination of a precursor like 2-butoxy-5-methylbenzaldehyde. Bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) . Solvent choice (e.g., dichloromethane or CCl₄) and temperature (room to 50°C) critically influence yield and purity. For the butoxy group, etherification via Williamson synthesis (using butyl bromide and a base like K₂CO₃) may precede bromination. Post-reaction purification via column chromatography or recrystallization is recommended.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aldehyde proton at ~10 ppm, butoxy –OCH₂– signals at 3.4–4.0 ppm) .

- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and C–Br absorption (~550 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 285 (C₁₂H₁₅BrO₂) and fragmentation patterns verify structure .

Basic: How should this compound be stored to ensure stability?

Answer:

Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the aldehyde group and hydrolytic cleavage of the butoxy moiety. Use amber glass vials to avoid photodegradation .

Advanced: How do substituents influence regioselectivity during bromination or nucleophilic substitution?

Answer:

The butoxy (–OBu) group is strongly ortho/para-directing, while the methyl group directs meta. Bromination at position 3 is favored due to steric and electronic effects. For nucleophilic substitution (e.g., replacing Br with –NH₂), polar aprotic solvents (DMF, DMSO) and catalysts (CuI for Ullmann coupling) enhance reactivity . Computational DFT studies can predict transition states and regioselectivity .

Advanced: What strategies resolve contradictions in reaction yields or by-product formation?

Answer:

- By-product analysis : Use HPLC or GC-MS to identify impurities (e.g., debrominated products or aldehyde oxidation to carboxylic acid) .

- Reaction optimization : Adjust stoichiometry (e.g., excess Br₂) or switch catalysts (e.g., FeCl₃ vs. AlCl₃) to suppress side reactions.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy .

Advanced: How can computational modeling aid in designing derivatives of this compound?

Answer:

- DFT calculations : Predict electronic effects (e.g., Fukui indices for electrophilic attack) and steric hindrance from the butoxy group.

- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes in drug discovery) .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions .

Advanced: What methodologies assess the compound’s reactivity under varying pH or temperature?

Answer:

- pH-dependent stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40–60°C, followed by LC-MS analysis .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds.

- Kinetic isotope effects : Study H/D exchange at the aldehyde group to probe reaction mechanisms .

Advanced: How does the butoxy group impact biological activity compared to methoxy or hydroxy analogs?

Answer:

The butoxy group enhances lipophilicity (logP ~3.5 vs. methoxy’s ~1.2), improving membrane permeability in cellular assays. Compare bioactivity via:

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) .

- SAR studies : Synthesize analogs (e.g., 3-Bromo-2-hydroxy-5-methylbenzaldehyde) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.